molecular formula C16H27N3O B7354258 (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol

カタログ番号 B7354258
分子量: 277.40 g/mol
InChIキー: MAHMRBIISZMVNW-GNXJLENFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

作用機序

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are mainly expressed in the brain, and they play important roles in regulating neurotransmitter release, neuronal excitability, and inflammation. By blocking adenosine A2A receptors, this compound 58261 can modulate the activity of dopaminergic and glutamatergic neurons, reduce neuroinflammation, and improve neuronal survival.
Biochemical and physiological effects:
This compound 58261 has been shown to have various biochemical and physiological effects in different disease models. In Parkinson's disease, this compound 58261 can increase the level of dopamine in the striatum, reduce the level of glutamate in the cortex, and reduce the level of pro-inflammatory cytokines in the brain. In Huntington's disease, this compound 58261 can reduce the level of mutant huntingtin protein, increase the level of brain-derived neurotrophic factor (BDNF), and improve the survival of striatal neurons. In cancer, this compound 58261 can inhibit the proliferation, migration, and invasion of cancer cells, and induce apoptosis.

実験室実験の利点と制限

The advantages of using (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 in lab experiments include its high selectivity, potency, and specificity for adenosine A2A receptors. However, the limitations of using this compound 58261 in lab experiments include its low solubility, low bioavailability, and potential off-target effects.

将来の方向性

There are several future directions for the research of (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261. First, more studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound 58261 in different disease models. Second, more studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound 58261, such as improving its solubility, bioavailability, and selectivity. Third, more studies are needed to explore the potential combination therapy of this compound 58261 with other drugs or therapies, such as gene therapy, stem cell therapy, or immunotherapy. Fourth, more studies are needed to investigate the potential side effects and toxicity of this compound 58261 in different animal models and human subjects. Fifth, more studies are needed to translate the preclinical findings of this compound 58261 into clinical trials and ultimately into clinical practice.

合成法

The synthesis of (1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 involves several steps, including the protection of the amine group, the formation of the imidazole ring, the deprotection of the amine group, and the final coupling reaction. The overall yield of this compound 58261 is around 20%, and the purity can be further improved by recrystallization.

科学的研究の応用

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the severity of dyskinesia in animal models. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor and cognitive function in animal models. In cancer, this compound 58261 has been shown to inhibit the growth and metastasis of various cancer cells.

特性

IUPAC Name

(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c20-14-8-4-7-13(14)11-19-15(16-17-9-10-18-16)12-5-2-1-3-6-12/h9-10,12-15,19-20H,1-8,11H2,(H,17,18)/t13-,14+,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMRBIISZMVNW-GNXJLENFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)NCC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2=NC=CN2)NC[C@H]3CCC[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。